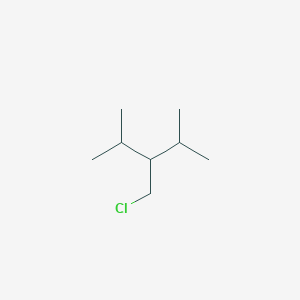![molecular formula C11H14N2OS B13159258 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and a diazabicyclo octane moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but different functional groups.
Quinuclidine: Another bicyclic compound with structural similarities but differing in nitrogen atom placement.
Tropane Alkaloids: Compounds with a similar bicyclic core structure, often found in natural products with significant biological activity.
Uniqueness
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde stands out due to its combination of a thiophene ring and a diazabicyclo octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(1,4-diazabicyclo[3.2.1]octan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2 |
InChI Key |
JANZGSSPRJBXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


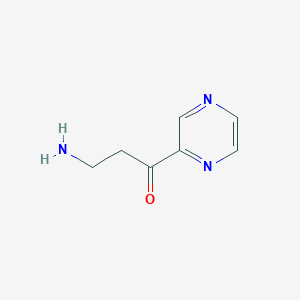
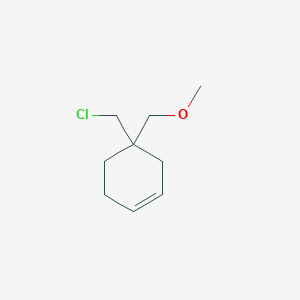
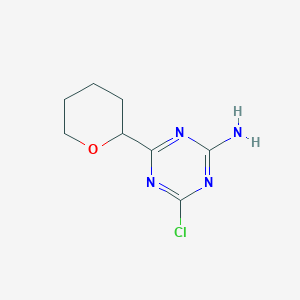


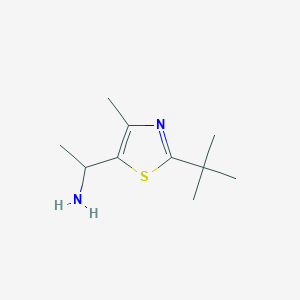
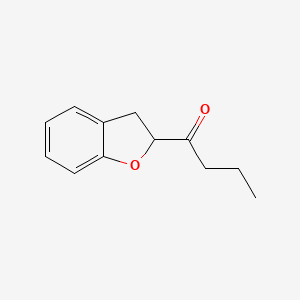
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)


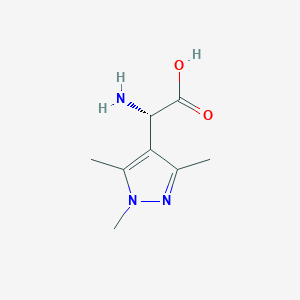
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
